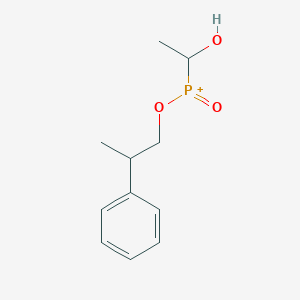
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is known for its unique structure, which includes a hydroxyethyl group, an oxo group, and a phenylpropoxy group attached to a phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its versatility and efficiency. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenylpropoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in different fields of chemistry .
Scientific Research Applications
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium
- (1-Hydroxyethyl)(oxo)(2-phenylethoxy)phosphanium
Uniqueness
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
88648-36-6 |
|---|---|
Molecular Formula |
C11H16O3P+ |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-hydroxyethyl-oxo-(2-phenylpropoxy)phosphanium |
InChI |
InChI=1S/C11H16O3P/c1-9(8-14-15(13)10(2)12)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3/q+1 |
InChI Key |
PFXPTQDGQDQKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[P+](=O)C(C)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















